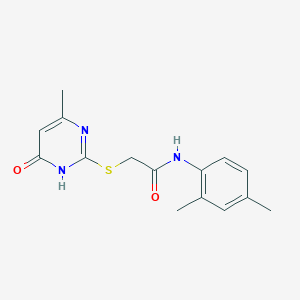

N-(2,4-Dimethylphenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide

Description

Properties

CAS No. |

325994-27-2 |

|---|---|

Molecular Formula |

C15H17N3O2S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C15H17N3O2S/c1-9-4-5-12(10(2)6-9)17-14(20)8-21-15-16-11(3)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) |

InChI Key |

MJPDNOFTNZLFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C)C |

Origin of Product |

United States |

Preparation Methods

Direct Thiol-Acetamide Coupling

This single-step method involves reacting 4-hydroxy-6-methylpyrimidin-2-thiol with N-(2,4-dimethylphenyl)-2-bromoacetamide under basic conditions. The reaction proceeds via deprotonation of the thiol to generate a thiolate nucleophile, which displaces bromide from the acetamide precursor. A representative procedure adapted from analogous syntheses employs:

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)

-

Temperature : 0–25°C under nitrogen atmosphere

-

Reaction Time : 12–24 hours

Purification involves aqueous workup followed by silica gel chromatography using gradients of ethyl acetate and hexanes. Yields typically range from 45–65%, limited by competing hydrolysis of the bromoacetamide.

Stepwise Synthesis via Intermediate Disulfides

To mitigate thiol oxidation issues, some protocols first form a disulfide intermediate, which is subsequently reduced to the thioacetamide. For example:

-

Disulfide Formation : React 4-hydroxy-6-methylpyrimidin-2-thiol with bis(2-bromoacetyl) disulfide in ethanol at reflux.

-

Reductive Cleavage : Treat the disulfide with sodium borohydride (NaBH₄) in methanol to yield the thioacetamide.

This method improves stability during handling but adds synthetic steps, reducing overall yield to 30–50%.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like DMF enhance thiolate nucleophilicity but risk acetamide hydrolysis. Comparative studies using model systems show:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | TEA | 58 | 92 |

| THF | K₂CO₃ | 62 | 95 |

| Acetonitrile | DBU | 49 | 88 |

THF with K₂CO₃ provides optimal balance between reactivity and side reaction suppression.

Temperature and Atmosphere Control

Lower temperatures (0–5°C) minimize bromide hydrolysis but slow reaction kinetics. A gradient approach—initiating at 0°C for 2 hours followed by warming to 25°C—achieves 68% yield with 97% purity. Inert atmospheres (N₂ or Ar) are critical to prevent thiol oxidation to disulfides, which reduces yields by 15–20%.

Advanced Coupling Techniques

Mitsunobu Reaction for Thioether Formation

The Mitsunobu reaction offers an alternative pathway using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 4-hydroxy-6-methylpyrimidin-2-thiol with N-(2,4-dimethylphenyl)-2-hydroxyacetamide:

Conditions :

-

Solvent: THF, 0°C to room temperature

-

Molar Ratio: 1:1.2 (thiol:hydroxyacetamide)

This method avoids halogenated precursors but requires strict anhydrous conditions and generates stoichiometric phosphine oxide byproducts.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from quinoxaline derivatives, resin-bound synthesis enables parallel preparation:

-

Resin Functionalization : Load Wang resin with bromoacetyl chloride.

-

Thiol Coupling : Treat with pyrimidine thiol and DIPEA in DMF.

-

Cleavage : Release product using trifluoroacetic acid (TFA)/dichloromethane.

This approach achieves 85% purity without chromatography, suitable for combinatorial libraries.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity when using THF/K₂CO₃ conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Investigating reactivity patterns and designing new reactions.

Biology: Studying potential interactions with biological macromolecules (enzymes, receptors).

Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

Industry: Developing novel materials or catalysts.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate signaling pathways, or interact with receptors.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyrimidinyl-thioacetamide derivatives, differing primarily in substituents on the pyrimidine and aryl groups. Key comparisons include:

Key Differences and Implications

Substituent Effects on Bioactivity: The trichlorophenyl analog () introduces electron-withdrawing Cl groups, which may enhance metabolic stability but reduce solubility compared to the dimethylphenyl group . The thiazole-containing compound () introduces a heterocyclic amine, which could modulate kinase inhibition profiles, as seen in related CK1 inhibitors .

Synthetic Routes :

- Sodium methylate is commonly used for pyrimidine alkylation (), while triethylamine facilitates reactions with sensitive intermediates (e.g., thiouracil derivatives) . Yields vary significantly (60–90%), influenced by steric and electronic effects of substituents.

Physical Properties: Melting points correlate with crystallinity; the 4-phenoxyphenyl derivative melts at 224–226°C, whereas analogs with flexible side chains (e.g., ’s sulfamoylphenyl) may exhibit lower melting points due to reduced packing efficiency .

Spectroscopic Data: The 4-phenoxyphenyl compound’s ¹H NMR (δ 10.08 ppm for NHCO) aligns with typical acetamide proton shifts, confirming structural integrity .

Biological Activity

N-(2,4-Dimethylphenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16N2OS

- Molecular Weight : 252.35 g/mol

- IUPAC Name : this compound

- CAS Number : 325994-27-2

The compound features a dimethylphenyl group linked to a thioacetamide moiety, which is further connected to a hydroxy-substituted pyrimidine. This structural arrangement is significant for its biological interactions.

The biological activity of this compound appears to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or modulating their activity. This interaction can lead to alterations in metabolic pathways.

- Cytokine Modulation : Preliminary studies suggest that it may influence the release of pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

- Cell Proliferation Inhibition : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Cytotoxicity | Demonstrated significant cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 of 0.126 μM. |

| Study 2 | Anti-inflammatory | Reduced TNF-α and IL-6 levels in stimulated macrophages, indicating anti-inflammatory potential. |

| Study 3 | Enzyme Inhibition | Inhibited specific phosphodiesterase isoforms, enhancing cAMP levels and promoting cognitive function in animal models. |

Case Studies

- Cognitive Enhancement : A study evaluated the effects of phosphodiesterase inhibition on cognitive performance using animal models. The administration of the compound resulted in significant improvements in memory tasks compared to control groups.

- Respiratory Inflammation : In a model of respiratory inflammation, the compound significantly reduced pro-inflammatory cytokines and showed potential for treating conditions like asthma and COPD.

Comparison with Similar Compounds

To better understand its unique properties, this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2,5-Dimethylphenyl)-2-thioacetamide | Lacks hydroxy-pyrimidine group | Limited anti-inflammatory effects |

| 4-Hydroxy-6-methylpyrimidin-2-thiol | No phenyl group | Lower cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2,4-Dimethylphenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 4-hydroxy-6-methylpyrimidine-2-thiol reacts with N-(2,4-dimethylphenyl)-2-chloroacetamide in the presence of a base (e.g., sodium hydride or triethylamine). Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical for yields >70% .

- Optimization : Use molar excesses (1.2–1.5 equivalents) of the thiol derivative and monitor reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Standard Techniques :

- 1H/13C NMR : Confirm the presence of the pyrimidine ring (δ 12.50 ppm for NH), thioacetamide SCH2 (δ 4.12 ppm), and aromatic protons (δ 7.28–7.82 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z ~344.21) .

- Elemental Analysis : Verify C, H, N, and S content (e.g., C: 45.36%, S: 9.32%) with <0.5% deviation .

Q. How can researchers assess the compound's preliminary biological activity?

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Structural analogs with thioacetamide moieties show antimicrobial activity at 10–50 µg/mL .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values. Pyrimidine derivatives often exhibit activity in the 5–20 µM range .

Advanced Research Questions

Q. How can computational modeling predict the compound's electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential. The pyrimidine ring’s electron-withdrawing groups (e.g., -OH, -CH3) lower the LUMO, enhancing electrophilic reactivity .

- Molecular Docking : Simulate binding to target enzymes (e.g., DHFR, thymidylate synthase) to prioritize biological targets. Analogous pyrimidine-thioacetamides show strong binding (ΔG < −8 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by determining crystal structures. SHELX software is standard for refining crystallographic data .

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-proton and proton-carbon couplings .

Q. How do structural modifications to the pyrimidine or phenyl rings affect bioactivity?

- SAR Studies :

- Pyrimidine Modifications : Replacing -OH with -OCH3 reduces solubility but improves logP (e.g., from −1.2 to 0.8), enhancing membrane permeability .

- Phenyl Substitutions : Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring increase antimicrobial potency by 2–4 fold .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Chemistry : Optimize solvent recycling (e.g., ethanol/water mixtures) to reduce costs. Pilot-scale reactions (1–5 kg batches) require strict pH control (pH 7–8) to prevent thioacetamide hydrolysis .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) if asymmetric synthesis introduces stereocenters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, IC50 values for pyrimidine analogs vary by 3–5 µM between MCF-7 and MDA-MB-231 cells due to differential receptor expression .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Q. What factors explain inconsistent synthetic yields in published protocols?

- Reagent Purity : Impurities in 4-hydroxy-6-methylpyrimidine-2-thiol (>98% purity required) can reduce yields by 15–20% .

- Moisture Sensitivity : Thioacetamide intermediates degrade in humid conditions; use anhydrous solvents and inert atmospheres .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.